[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
Overview
Description
“[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol” is a chemical compound with the IUPAC name [ (3S,4R)-4- (4-fluorophenyl)-3-piperidinyl]methanol . It has a molecular weight of 209.26 . This compound is used in scientific research and its applications range from drug development to studying enzyme mechanisms due to its unique structure and properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 . This indicates that the compound has a piperidine ring with a fluorophenyl group and a methanol group attached to it.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
The primary targets of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol are currently unknown. This compound is a versatile building block used as an intermediate in organic synthesis . It’s often used in the synthesis of complex compounds such as pharmaceuticals .
Mode of Action
Biochemical Pathways
Given its use in pharmaceutical synthesis, it’s likely that it interacts with various biochemical pathways depending on the specific context of its use .
Pharmacokinetics
It has been suggested that this compound has high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.62 cm/s .
Result of Action
As a research chemical, its effects would largely depend on the specific context of its use .
Action Environment
Like all chemicals, its stability and reactivity would be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
[(3S,4R)-3-fluoropiperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVSTHXRRQMAJG-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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